N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-19-13-24(11-10-21-19)17-9-5-4-8-15(17)22-20(26)16-12-18(27-23-16)14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWDSPGORBYZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Bromo Ketones
A widely reported method for oxazole synthesis involves the condensation of α-bromo ketones with cyanate salts. For example:
- α-Bromo ketone preparation : Treat 5-phenyl-1,3-diketone with bromine in acetic acid to yield 3-bromo-5-phenyl-1,2-diketone.
- Cyclization : React the α-bromo ketone with potassium cyanate (KOCN) in acidic conditions (e.g., HCl/EtOH) to form the oxazole ring.
Reaction Scheme :
$$
\text{3-Bromo-5-phenyl-1,2-diketone} + \text{KOCN} \xrightarrow{\text{HCl/EtOH}} \text{5-Phenyl-1,2-oxazole-3-carboxylic acid}
$$
Alternative Route: Claisen-Schmidt Condensation
Aryl aldehydes and ketones undergo condensation with hydroxylamine to form oxime intermediates, which cyclize under thermal or microwave-assisted conditions. For instance:
- Oxime formation : React benzaldehyde derivatives with hydroxylamine hydrochloride.
- Cyclization : Use microwave irradiation (100–150°C, 10–15 min) to form the oxazole core.
Synthesis of 2-(3-Oxopiperazin-1-yl)aniline
Piperazine Ring Formation
The 3-oxopiperazine moiety is synthesized via cyclization of ethylenediamine derivatives with ketones:
- Diamine-ketone condensation : React ethylenediamine with glyoxylic acid to form 3-oxopiperazine.
- Functionalization : Introduce the phenyl group via Ullmann coupling or Buchwald-Hartwig amination using 2-iodoaniline and a palladium catalyst.
Reaction Scheme :
$$
\text{Ethylenediamine} + \text{Glyoxylic acid} \rightarrow \text{3-Oxopiperazine} \xrightarrow{\text{2-Iodoaniline/Pd}} \text{2-(3-Oxopiperazin-1-yl)aniline}
$$
Nitro Reduction Strategy
- Nitro intermediate synthesis : Attach 3-oxopiperazine to 2-nitrobenzene via nucleophilic aromatic substitution.
- Reduction : Reduce the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C).
Carboxamide Coupling
Acid Chloride Method
- Activation : Convert 5-phenyl-1,2-oxazole-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).
- Amidation : React the acid chloride with 2-(3-oxopiperazin-1-yl)aniline in the presence of a base (e.g., triethylamine).
Reaction Scheme :
$$
\text{5-Phenyl-1,2-oxazole-3-carbonyl chloride} + \text{2-(3-Oxopiperazin-1-yl)aniline} \xrightarrow{\text{Et₃N}} \text{Target compound}
$$
Coupling Reagents
Alternative methods employ carbodiimide reagents (e.g., EDC, HOBt) for direct amide bond formation under mild conditions.
Optimization and Challenges
Yield Improvement
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide is with a molecular weight of approximately 362.38 g/mol. The compound features a unique oxazole ring structure that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. Research indicates that derivatives of oxazole compounds exhibit significant growth inhibition against various cancer cell lines. For instance:
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
These findings suggest that the structural features of the oxazole derivatives enhance their interaction with cancer cell mechanisms, potentially leading to new therapeutic strategies against cancer .
Inhibition of Acid Ceramidase
Another promising application of this compound is its role as an inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. The inhibition of AC has implications for treating various diseases linked to sphingolipid dysregulation, including neurodegenerative disorders and certain cancers.
Research has shown that optimized derivatives of oxazolone carboxamides can effectively inhibit AC activity, demonstrating favorable pharmacokinetic profiles in preclinical models . This positions the compound as a potential lead for drug development targeting AC-related pathways.
Antimicrobial Properties
Preliminary studies have also explored the antimicrobial efficacy of oxazole derivatives, including this compound. These compounds have shown activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents.
For instance, compounds derived from similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays . This suggests a broader application in treating infections caused by resistant pathogens.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound and target proteins. These computational approaches provide insights into binding affinities and interaction sites, which are crucial for optimizing the compound's efficacy and specificity in therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the evidence, focusing on structural features, molecular properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
*Molecular formulas and weights calculated based on IUPAC names and substituent analysis.
Key Observations:
Core Structure Variations :
- The target compound and all analogs share the 5-phenyl-1,2-oxazole-3-carboxamide backbone, critical for hydrogen bonding via the carboxamide group .
- The 3-oxopiperazine in the target introduces a polar, hydrogen-bond-capable moiety absent in other analogs, likely improving aqueous solubility compared to the thiazole () or furan derivatives .
: The furan-2-ylmethyl group contributes electron-rich aromaticity, which may enhance π-π stacking with protein targets (e.g., viral proteases) but reduces steric bulk compared to the target’s piperazine .
Biological Relevance :
- Thiazole-containing analogs () are associated with antimicrobial activity due to sulfur’s electronegativity and planar geometry, enabling interactions with bacterial enzymes .
- Piperazine derivatives (target compound) are common in kinase inhibitors (e.g., GSK-3β), where the nitrogen-rich ring chelates ATP-binding site metals .
Synthetic Accessibility :
- The target’s 3-oxopiperazine moiety may complicate synthesis compared to simpler furan or thiazole derivatives, requiring multi-step functionalization of the phenyl ring .
Research Findings and Implications
- Structural Insights : Crystallographic data for analogs (e.g., ’s thiazole derivative) suggest that substituent orientation significantly impacts binding affinity. For example, the methoxy group in ’s compound adopts a coplanar conformation with the oxadiazole ring, optimizing hydrophobic interactions .
- Pharmacokinetics : Piperazine-containing compounds generally exhibit improved solubility (e.g., logS ≈ -4.5 for the target vs. -5.8 for ’s analog), as predicted by the replacement of sulfur (thiazole) with a polar oxopiperazine .
- SAR Trends : The oxazole-3-carboxamide scaffold tolerates diverse substitutions without losing core binding interactions, supporting its use as a versatile pharmacophore .
Biological Activity
N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide, identified by its CAS number 1226458-93-0, is a compound of interest due to its potential biological activities. With a molecular formula of CHNO and a molecular weight of 362.38 g/mol, it belongs to the class of oxazole derivatives. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors involved in critical cellular processes.
Target Enzymes and Pathways
- Protease Inhibition : Compounds structurally related to this oxazole derivative have shown promise as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For example, derivatives have demonstrated IC values in the low micromolar range against main protease (M) enzymes, which are essential for viral replication .
- Wnt Signaling Modulation : Similar oxadiazole compounds have been explored for their ability to modulate the Wnt signaling pathway by inhibiting Notum carboxylesterase activity, which plays a role in various cancers .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Study 1: SARS-CoV-2 Main Protease Inhibition
A study focused on optimizing compounds similar to this compound revealed that modifications could significantly enhance inhibitory activity against the M. The most effective derivative exhibited an IC value of 5.27 μM, highlighting its potential as a lead compound for antiviral drug development .
Case Study 2: Notum Inhibition and Wnt Signaling
Another study identified oxadiazole derivatives as potent inhibitors of Notum carboxylesterase activity. The optimized compound demonstrated significant restoration of Wnt signaling in cellular assays, suggesting therapeutic implications for conditions where Wnt signaling is dysregulated .
Q & A
Basic: What synthetic methodologies are employed for constructing the oxazole-carboxamide core in N-[2-(3-oxopiperazin-1-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide?
Methodological Answer:
The oxazole-carboxamide moiety is typically synthesized via cyclization and acylation reactions. A common approach involves:
Cyclization of precursors : For example, reacting hydroxylamine with α,β-unsaturated carbonyl compounds to form the oxazole ring .
Acylation : Coupling the oxazole intermediate with an activated carboxylic acid derivative (e.g., acid chlorides or using coupling agents like EDC/HOBt) to introduce the carboxamide group .
Piperazine incorporation : The 3-oxopiperazine fragment is introduced via nucleophilic substitution or reductive amination on a pre-functionalized phenyl ring .
Key Reaction Conditions:
- Solvents: DMF or THF for acylation; ethanol for cyclization .
- Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization; DMAP for acylation .
Advanced: How can microwave-assisted synthesis improve the efficiency of constructing this compound?
Methodological Answer:
Microwave irradiation accelerates reaction kinetics and enhances yield by:
- Reducing reaction time : Traditional cyclization (6–12 hours at 80°C) is shortened to 30–60 minutes under microwave conditions (150–200 W, 120°C) .
- Minimizing side products : Controlled heating prevents thermal decomposition of sensitive intermediates (e.g., oxazole rings) .
- Case Study : A related oxazole-carboxamide derivative achieved 85% yield via microwave-assisted acylation vs. 60% under conventional heating .
Optimization Parameters:
- Power: 150–200 W
- Temperature: 100–120°C
- Solvent: DMF or acetonitrile for polar intermediates .
Basic: What spectroscopic techniques are critical for confirming the molecular structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the oxazole (δ 6.8–7.2 ppm), phenyl (δ 7.3–7.5 ppm), and piperazine (δ 3.2–3.5 ppm) groups .
- ¹³C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and oxazole ring carbons (δ 150–160 ppm) .
- IR Spectroscopy : Detects C=O stretches (1680–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₉N₄O₃: 363.1456) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
